

Application Notes and Protocols for Live Cell Imaging with Cy5-PEG4-acid

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Compound of Interest

Compound Name: *Cy5-PEG4-acid*

Cat. No.: *B1192603*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-PEG4-acid is a versatile fluorescent probe designed for the specific labeling of biomolecules in live-cell imaging applications. This molecule features a bright, far-red Cy5 fluorophore, which minimizes autofluorescence from biological samples, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer that enhances solubility and reduces non-specific binding.[1] The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules, such as proteins and antibodies, through a stable amide bond. This is typically achieved using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysulfosuccinimide (NHS) or sulfo-NHS.[2][3]

These application notes provide detailed protocols for the use of **Cy5-PEG4-acid** in live-cell imaging, with a specific focus on visualizing the trafficking of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer research and drug development.

Product Information and Specifications

A summary of the key specifications for **Cy5-PEG4-acid** is provided in the table below.

Property	Value	Reference
Excitation Maximum	~649 nm	[1]
Emission Maximum	~667 nm	[1]
Molecular Weight	~766.4 g/mol	---
Solubility	DMSO, DMF, Water (with hydrophilic PEG spacer)	[1]
Reactive Group	Carboxylic Acid (-COOH)	[1]

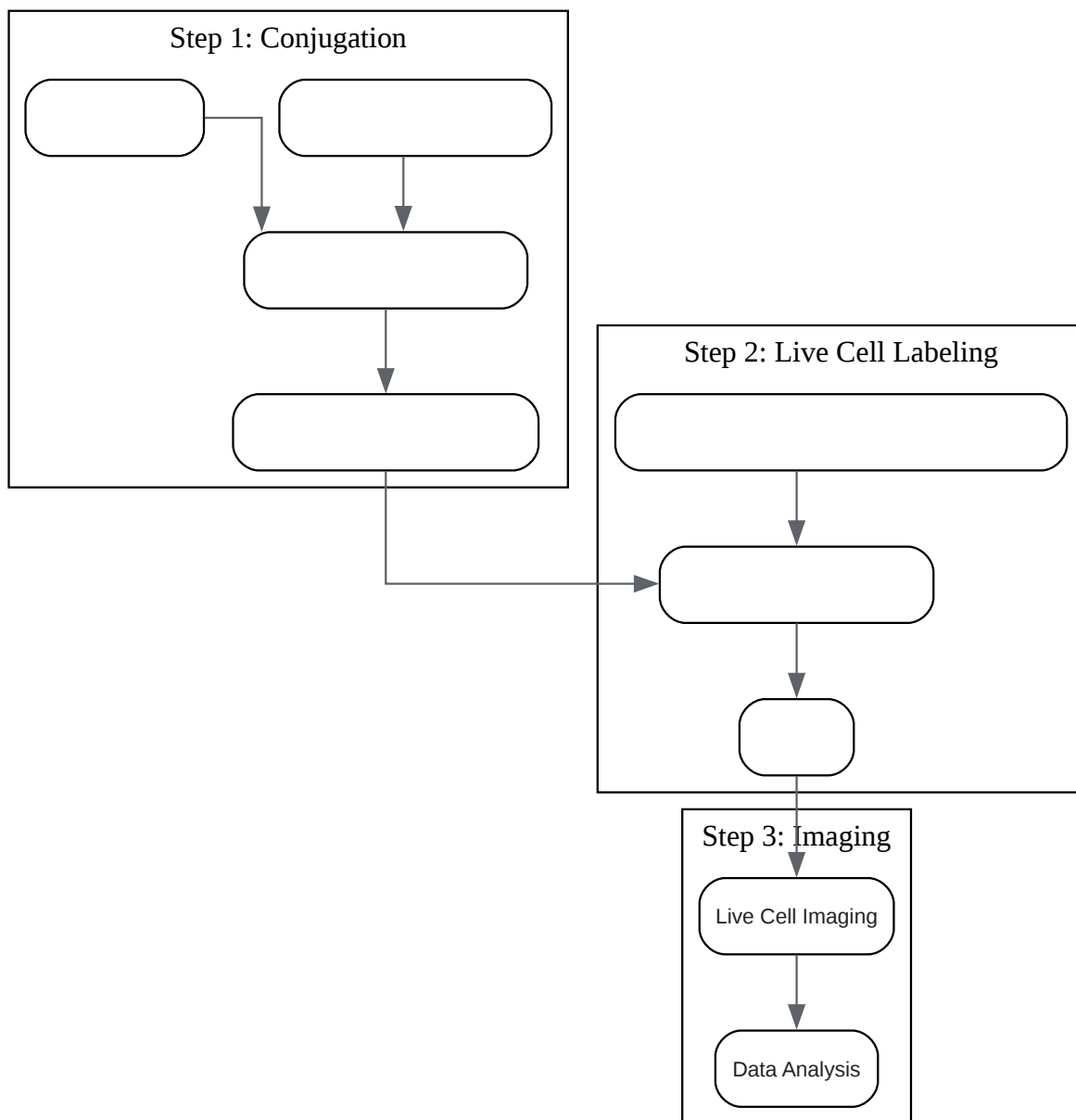
Applications in Live Cell Imaging

The primary application of **Cy5-PEG4-acid** in live-cell imaging is the fluorescent labeling of proteins, antibodies, or other amine-containing molecules to study a variety of cellular processes, including:

- **Receptor Trafficking and Endocytosis:** By conjugating **Cy5-PEG4-acid** to a ligand, researchers can visualize the binding, internalization, and intracellular trafficking of its corresponding receptor in real-time.[4][5][6]
- **Antibody-based Targeting:** Labeled antibodies can be used to specifically target and visualize cell surface antigens, enabling studies on receptor distribution, density, and internalization.
- **Drug Delivery and Uptake:** The fate of a drug candidate can be tracked by labeling it with **Cy5-PEG4-acid**, providing insights into its cellular uptake, distribution, and mechanism of action.

Experimental Workflow for Live Cell Imaging

The general workflow for using **Cy5-PEG4-acid** to label a protein (e.g., a ligand) and subsequently image its interaction with live cells is depicted below.



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A high-level overview of the experimental workflow.

Detailed Protocols

Protocol 1: Conjugation of Cy5-PEG4-acid to a Protein (e.g., EGF)

This protocol describes the two-step EDC/Sulfo-NHS chemistry to conjugate **Cy5-PEG4-acid** to a protein containing primary amines.

Materials:

- **Cy5-PEG4-acid**
- Target Protein (e.g., recombinant human EGF)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column (e.g., Sephadex G-25)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Prepare Solutions:
 - Dissolve the target protein in Coupling Buffer at a concentration of 1-5 mg/mL.
 - Prepare a 10 mM stock solution of **Cy5-PEG4-acid** in anhydrous DMF or DMSO.
 - Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
- Activate **Cy5-PEG4-acid**:

- In a microcentrifuge tube, mix the **Cy5-PEG4-acid** stock solution with Activation Buffer.
- Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the **Cy5-PEG4-acid**.
- Incubate at room temperature for 15-30 minutes, protected from light.
- Conjugation to Protein:
 - Add the activated **Cy5-PEG4-acid** solution to the protein solution. A 10-20 fold molar excess of the activated dye to the protein is a good starting point.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
- Quench Reaction:
 - Add the Quenching Buffer to a final concentration of 10-50 mM.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the fractions containing the fluorescently labeled protein. The degree of labeling can be determined spectrophotometrically.

Protocol 2: Live Cell Imaging of EGFR Trafficking

This protocol describes the use of Cy5-labeled EGF to visualize EGFR trafficking in live cells.

Materials:

- Cy5-labeled EGF (from Protocol 1)
- Cells expressing EGFR (e.g., A431, HeLa) cultured on glass-bottom dishes or chamber slides

- Live Cell Imaging Medium (e.g., phenol red-free DMEM/F-12 supplemented with HEPES and serum)
- Wash Buffer: PBS
- Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Cy5.

Procedure:

- Cell Preparation:
 - Plate cells on imaging dishes and allow them to adhere and grow to 50-70% confluency.
 - Before imaging, replace the culture medium with pre-warmed Live Cell Imaging Medium.
- Cell Labeling:
 - Add Cy5-labeled EGF to the cells at a final concentration of 1-10 ng/mL. The optimal concentration should be determined empirically.
 - Incubate the cells at 37°C in a CO₂ incubator for the desired time to allow for binding and internalization (e.g., 5-60 minutes).
- Washing:
 - Gently aspirate the labeling medium.
 - Wash the cells 2-3 times with pre-warmed PBS or Live Cell Imaging Medium to remove unbound probe.
 - Add fresh, pre-warmed Live Cell Imaging Medium to the cells.
- Live Cell Imaging:
 - Immediately transfer the imaging dish to the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

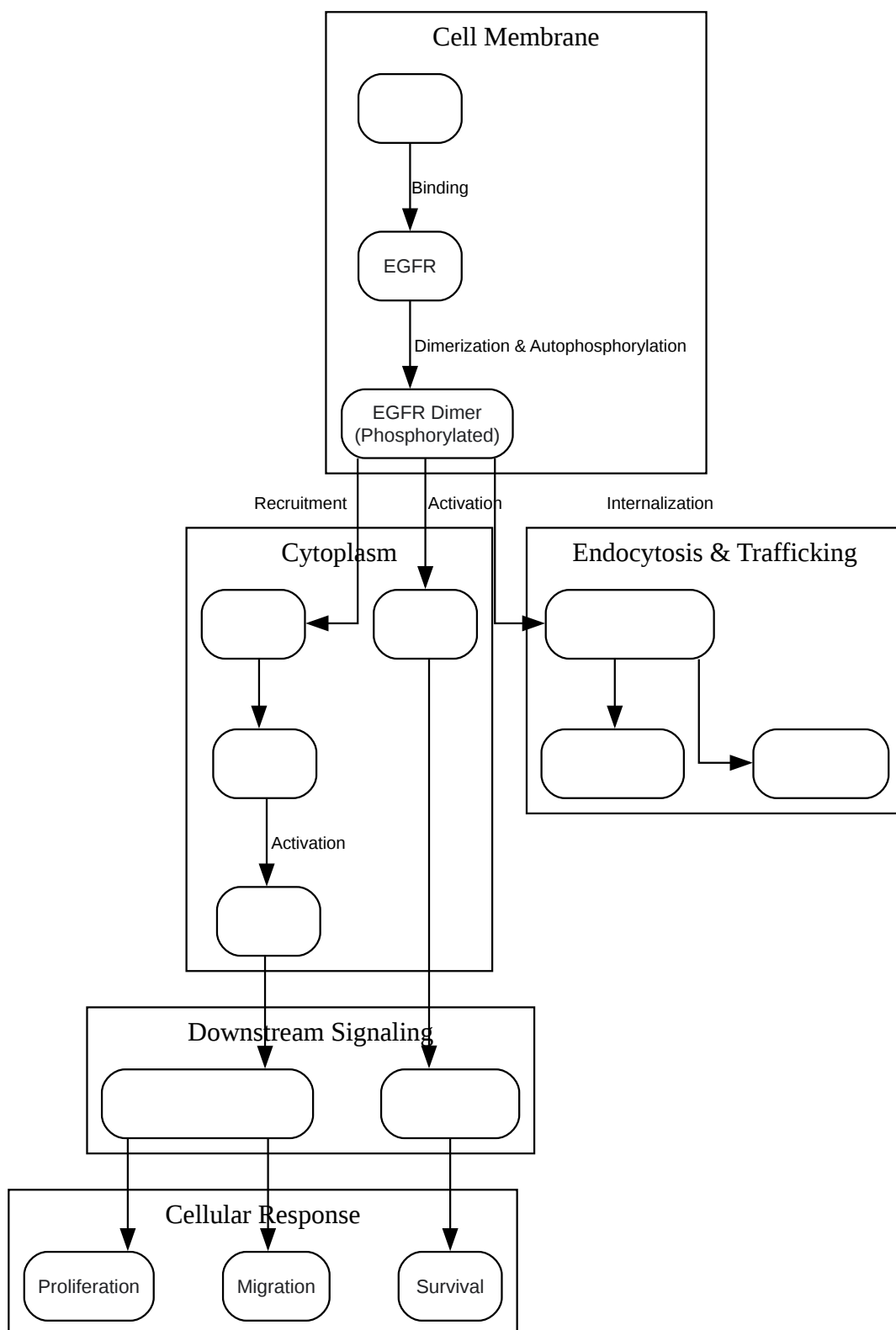
- Acquire images using the appropriate Cy5 filter set (see table below). Time-lapse imaging can be performed to track the movement of the fluorescently labeled EGF-EGFR complexes over time.

Quantitative Data and Imaging Parameters

Parameter	Recommended Range/Value
Labeling Concentration (Cy5-EGF)	1 - 10 ng/mL
Incubation Time (Binding)	5 - 15 minutes at 37°C
Incubation Time (Internalization)	15 - 60+ minutes at 37°C
Cy5 Excitation Filter	620 - 650 nm
Cy5 Emission Filter	660 - 710 nm
Objective	40x or 63x oil immersion

EGFR Signaling Pathway

Upon binding of EGF, the EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The internalization and subsequent trafficking of the EGF-EGFR complex are crucial for modulating these signals.



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A simplified diagram of the EGFR signaling pathway.

By using Cy5-labeled EGF, researchers can directly visualize the initial steps of this pathway, including receptor binding, clustering, and internalization into endosomes, providing valuable insights into the regulation of EGFR signaling in health and disease.

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